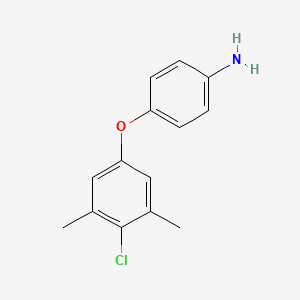

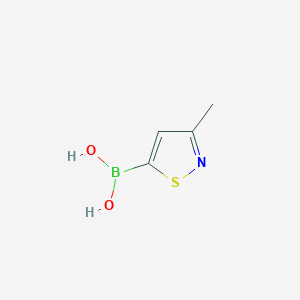

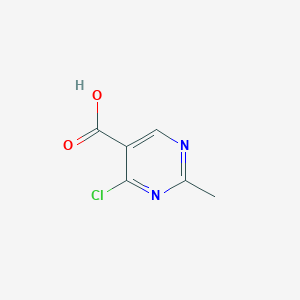

![molecular formula C6H9ClN2OS B1322698 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride CAS No. 623931-31-7](/img/structure/B1322698.png)

6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of specific catalysts. For instance, the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones is achieved through a one-pot three-component reaction catalyzed by n-tetrabutylammonium tribromide (TBATB) under reflux conditions in acetonitrile . Similarly, the synthesis of new 2-substituted-4-(5-bromo-4-hydroxy-6-methyl-2H-pyran-2-one-3-yl)thiazoles is reported from the bromination of dehydroacetic acid (DHA) followed by reaction with various thioureas/thioamides . These methods highlight the importance of catalysts and reaction conditions in the synthesis of complex heterocycles.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray crystallography. For example, the structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile was confirmed using this method, which also helped to resolve a previous incorrect structural assignment . This underscores the significance of accurate structural determination in the study of heterocyclic compounds.

Chemical Reactions Analysis

The chemical reactions involving related heterocyclic compounds can be influenced by reaction conditions. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines can yield different products depending on the pH of the reaction medium, with acidic conditions favoring the formation of dithiazolylidenes and basic conditions favoring the formation of pyrazolo[3,4-c]isothiazoles . Additionally, thermolysis of certain intermediates can lead to the formation of pyrazolo[3,4-d]thiazoles . These findings demonstrate the complexity and versatility of reactions involving heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, but they do mention features such as good yields, avoidance of aqueous work-up, and the absence of column chromatographic separation in the synthesis of related compounds . These properties are beneficial for the practical application and scalability of synthetic methods for heterocyclic compounds.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Its Significance

The realm of heterocyclic chemistry, particularly involving compounds like 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride, is of paramount importance in fields such as pharmaceuticals and organic synthesis. These compounds serve as pivotal building blocks for synthesizing a vast array of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity paves the way for innovative transformations and the creation of diverse heterocyclic compounds and dyes under mild reaction conditions (Gomaa & Ali, 2020).

Catalytic Applications and Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, derived from compounds like this compound, is recognized for its broad synthetic applications and bioavailability. The synthesis of various pyranopyrimidine scaffolds involves multifaceted synthetic pathways employing diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This review emphasizes the role of these catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, underscoring their relevance in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pyrazoline Derivatives and Biological Activities

Compounds like this compound are utilized in the synthesis of pyrazoline derivatives. These derivatives exhibit notable biological activities and are studied extensively for their potential as therapeutic agents, particularly in anticancer research. The versatility of pyrazoline makes it a significant moiety in pharmaceutical chemistry, with various methods employed for its synthesis and evaluation of its biological effects (Ray et al., 2022).

Pyrimidine-Based Optical Sensors

Compounds containing heteroatoms like this compound and their derivatives are crucial in the synthesis of optical sensors. Pyrimidine derivatives, in particular, are utilized for their sensing capabilities and biological applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting the versatility of these compounds in creating sensitive and responsive optical sensors (Jindal & Kaur, 2021).

Therapeutic Applications of Pyrazolines

The pyrazoline moiety, derived from compounds like this compound, is explored for its therapeutic potential. Various pyrazoline derivatives are studied for their diverse biological properties, stimulating extensive research in this domain. These studies cover a range of therapeutic applications, from antimicrobial to anticancer activities, highlighting the significant pharmacological potential of pyrazoline derivatives (Shaaban, Mayhoub, & Farag, 2012).

Propriétés

IUPAC Name |

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.ClH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKDSMUYYQIGCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623580 |

Source

|

| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623931-31-7 |

Source

|

| Record name | 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

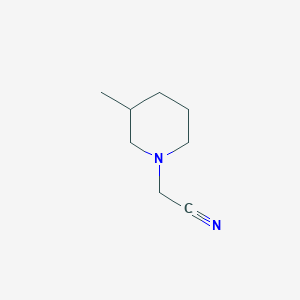

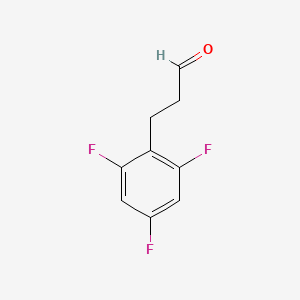

![1H-Pyrrolo[2,3-c]pyridine-3-ethanamine](/img/structure/B1322616.png)

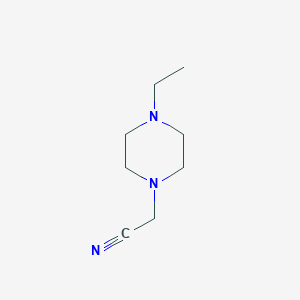

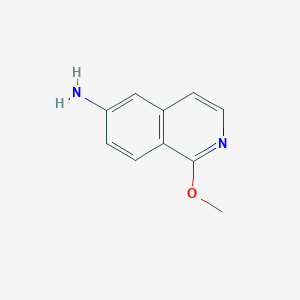

![4-Chloropyrido[4,3-d]pyrimidine](/img/structure/B1322630.png)

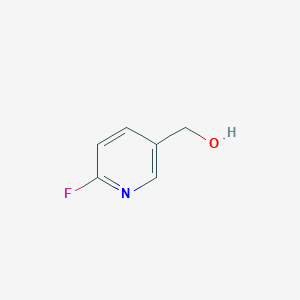

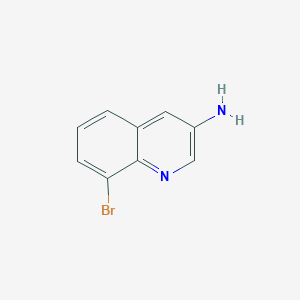

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

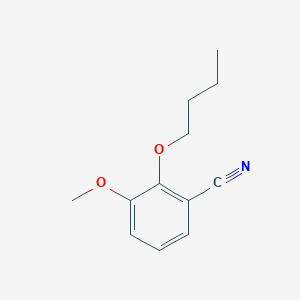

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)